![molecular formula C21H17NO2 B392823 2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392823.png)
2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione is a complex organic compound with a unique spiro structure. This compound is characterized by its naphthyl group and a spiro-fused cyclopropane ring, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyl precursor, followed by cyclization and spiro-fusion reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for scalability, including temperature, pressure, and solvent systems. Advanced purification techniques such as chromatography and crystallization are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the development of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
2-Naphthol: A simpler naphthyl compound with a hydroxyl group, used in dye production and as an intermediate in organic synthesis.
2-Naphthalenethiol: An organosulfur compound with a thiol group, used in flavoring agents and as a precursor for other sulfur-containing compounds.
Uniqueness
2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione stands out due to its spiro-fused structure, which imparts unique chemical and physical properties
特性
分子式 |
C21H17NO2 |
|---|---|
分子量 |
315.4g/mol |
IUPAC名 |
4-naphthalen-2-ylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
InChI |
InChI=1S/C21H17NO2/c23-19-17-15-7-8-16(21(15)9-10-21)18(17)20(24)22(19)14-6-5-12-3-1-2-4-13(12)11-14/h1-8,11,15-18H,9-10H2 |
InChIキー |
FFCPUXZOBLGGJA-UHFFFAOYSA-N |
SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC6=CC=CC=C6C=C5 |
正規SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({6-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B392741.png)
![4-nitro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B392742.png)
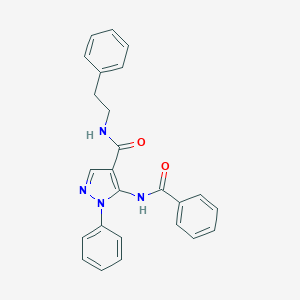
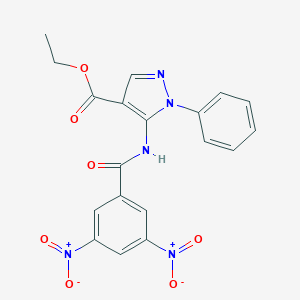
![2-Amino-4-[4-(dimethylamino)phenyl]-1-{3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392745.png)
![N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B392746.png)
![2-(1,1,2,2-tetrafluoroethyl)-4H-benzo[h]chromen-4-one](/img/structure/B392747.png)
![6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B392748.png)
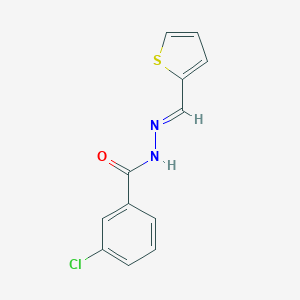
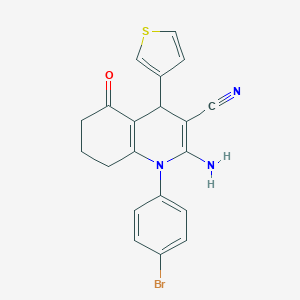
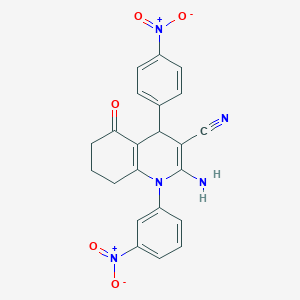
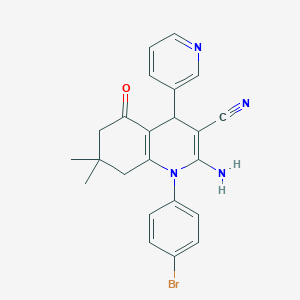
![2-Amino-1-(4-bromophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392763.png)

